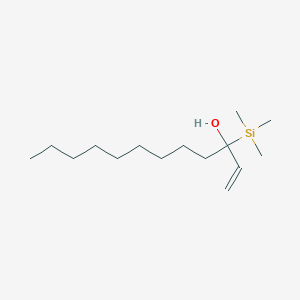
3-(Trimethylsilyl)dodec-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)dodec-1-EN-3-OL is an organic compound with the molecular formula C15H32OSi. It contains a total of 48 bonds, including 16 non-hydrogen bonds, one multiple bond, ten rotatable bonds, one double bond, and one hydroxyl group . This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a dodec-1-en-3-ol backbone.
Preparation Methods
The synthesis of 3-(Trimethylsilyl)dodec-1-EN-3-OL can be achieved through various synthetic routes. One common method involves the reaction of dodec-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Trimethylsilyl)dodec-1-EN-3-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and TBAF for substitution reactions. Major products formed from these reactions include the corresponding carbonyl compounds, saturated alcohols, and substituted derivatives .
Scientific Research Applications
3-(Trimethylsilyl)dodec-1-EN-3-OL has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of chemical signaling.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)dodec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. The hydroxyl group can form hydrogen bonds with target molecules, facilitating specific interactions and reactions .
Comparison with Similar Compounds
3-(Trimethylsilyl)dodec-1-EN-3-OL can be compared with other similar compounds, such as:
Dodec-1-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl derivatives of other alkenes: Share the trimethylsilyl group but differ in the length and structure of the alkene backbone.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the dodec-1-en-3-ol backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
72551-27-0 |
|---|---|
Molecular Formula |
C15H32OSi |
Molecular Weight |
256.50 g/mol |
IUPAC Name |
3-trimethylsilyldodec-1-en-3-ol |
InChI |
InChI=1S/C15H32OSi/c1-6-8-9-10-11-12-13-14-15(16,7-2)17(3,4)5/h7,16H,2,6,8-14H2,1,3-5H3 |
InChI Key |
LZTRURASFDQRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C=C)(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
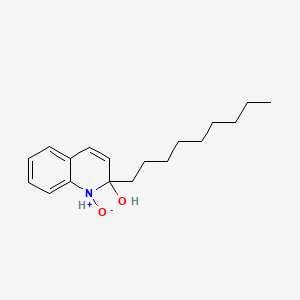
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
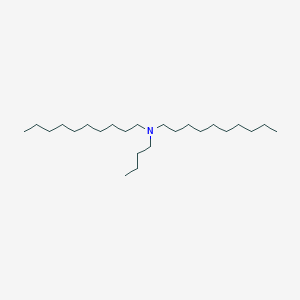

![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)
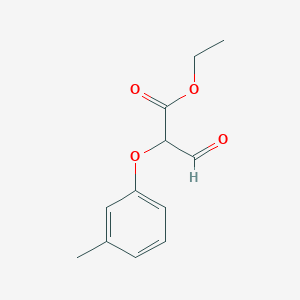

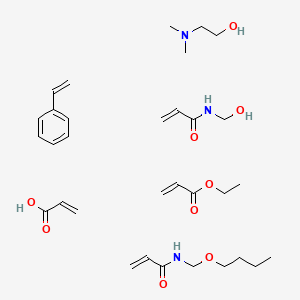
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
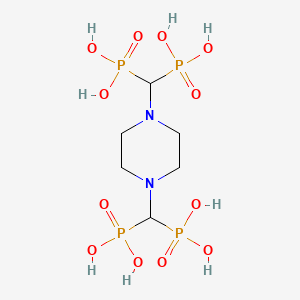

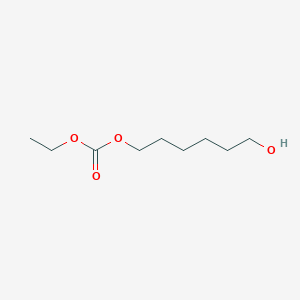
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
